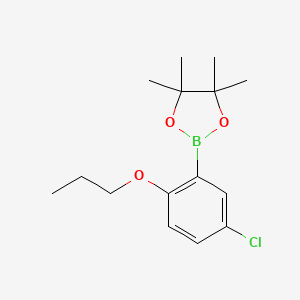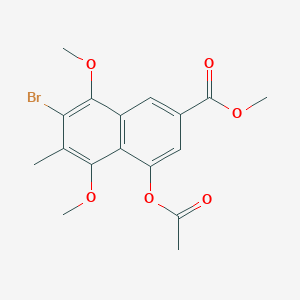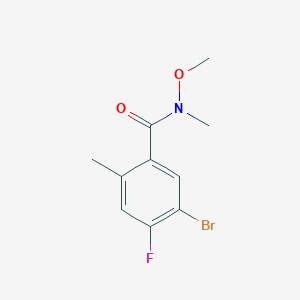
5-Bromo-4-fluoro-N-methoxy-N,2-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-fluoro-N-methoxy-N,2-dimethylbenzamide is a chemical compound with the molecular formula C10H12BrNO2 It is characterized by the presence of bromine, fluorine, methoxy, and dimethyl groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-N-methoxy-N,2-dimethylbenzamide typically involves the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Methoxylation: The methoxy group is introduced through the reaction of the corresponding hydroxyl compound with methanol in the presence of an acid catalyst.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with dimethylamine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-fluoro-N-methoxy-N,2-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or thiolate (RS-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Potassium hydroxide (KOH) in ethanol or sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, cyanated, or thiolated derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-4-fluoro-N-methoxy-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-fluoro-N-methoxy-N,2-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-N-methoxy-N,2-dimethylbenzamide
- 5-Bromo-4-fluoro-2-methoxypyridine
- 2-Bromo-5-fluoro-2-methoxyacetophenone
Uniqueness
5-Bromo-4-fluoro-N-methoxy-N,2-dimethylbenzamide is unique due to the specific combination of bromine, fluorine, methoxy, and dimethyl groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C10H11BrFNO2 |
|---|---|
Peso molecular |
276.10 g/mol |
Nombre IUPAC |
5-bromo-4-fluoro-N-methoxy-N,2-dimethylbenzamide |
InChI |
InChI=1S/C10H11BrFNO2/c1-6-4-9(12)8(11)5-7(6)10(14)13(2)15-3/h4-5H,1-3H3 |
Clave InChI |
WXPMALLYWJXAAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(=O)N(C)OC)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


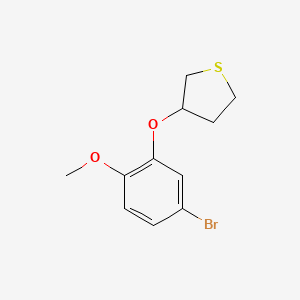
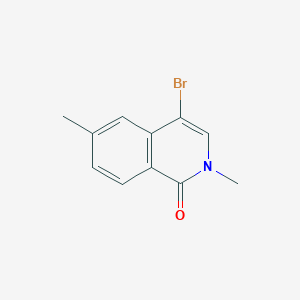
![[2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate](/img/structure/B13928025.png)

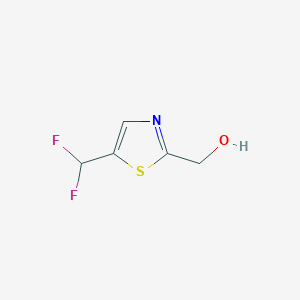
![2-Bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13928046.png)

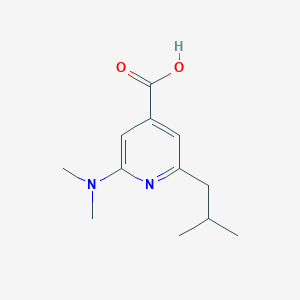
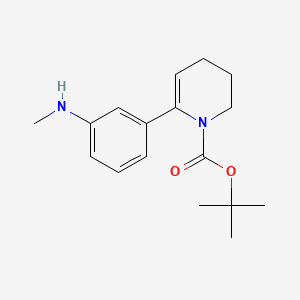
![2-[[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13928066.png)
![3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B13928071.png)

